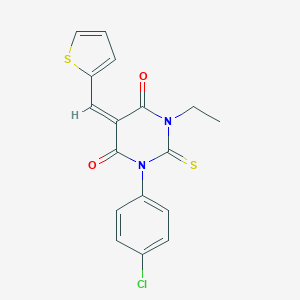![molecular formula C18H20BrNO2 B297366 N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential application as a therapeutic agent. BRD0705 belongs to the class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which are currently being investigated as a potential treatment for various types of cancer and inflammatory diseases.
Mécanisme D'action
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide exerts its effects through its ability to bind to the bromodomain of BET proteins, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
In vitro studies have shown that N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have also demonstrated the anti-tumor and anti-inflammatory effects of BET inhibitors, including N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its specificity for BET proteins, which allows for targeted modulation of gene expression. However, one limitation is the potential for off-target effects, as BET proteins are involved in a wide range of cellular processes.
Orientations Futures
Future research on N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide and other BET inhibitors will likely focus on their potential application in the treatment of various types of cancer and inflammatory diseases. In particular, the development of more selective BET inhibitors with fewer off-target effects will be an important area of investigation. Additionally, studies on the pharmacokinetics and pharmacodynamics of BET inhibitors will be necessary to determine their safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 4-bromo-2-(propan-2-yl)aniline with 4-methoxyphenylacetic acid in the presence of a coupling reagent. The resulting intermediate is then subjected to a series of reactions, including protection of the amine group, deprotection of the methoxy group, and acetylation of the amine group, to yield the final product.
Applications De Recherche Scientifique
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has been the subject of numerous scientific studies, with a focus on its potential application as a therapeutic agent. In particular, BET inhibitors such as N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide have been shown to have anti-inflammatory and anti-tumor effects through their ability to inhibit the activity of bromodomain-containing proteins.
Propriétés
Formule moléculaire |
C18H20BrNO2 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
N-(4-bromo-2-propan-2-ylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)16-11-14(19)6-9-17(16)20-18(21)10-13-4-7-15(22-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21) |
Clé InChI |
KUJSFIBTJMNFRC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
![3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297299.png)
![(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297300.png)
![2-[({1-[(E)-{2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B297301.png)
![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297304.png)
![2-{2-bromo-4-[(E)-{2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297305.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B297307.png)